molecular formula C8H10IN3O2 B8510523 2,6-Diamino-5-iodo-nicotinic acid ethyl ester

2,6-Diamino-5-iodo-nicotinic acid ethyl ester

Cat. No. B8510523
M. Wt: 307.09 g/mol
InChI Key: MIHMBHIIVDQKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

Catechol borane (2.7 mL, 1M tetrahydrofuran solution, 2.7 mmol) was added dropwise to ethoxyacetylene (0.7 mL, 40% hexane solution, 2.83 mmol) on an ice bath, and the mixture was stirred for 1 hour at room temperature. The mixture was further heated at 70° C. and stirred for 2 hours, and allowed to room temperature. A solution of 2,6-diamino-5-iodo-nicotinic acid ethyl ester described in Preparation Example R-1 (415 mg, 1.35 mmol) in tetrahydrofuran (5.5 mL), tetrakis(triphenylphosphine)palladium(0) (48 mg, 0.042 mmol) and sodium hydroxide (160 mg, 4 mmol, powder) were added thereto, followed by stirring for 7 hours 30 minutes under reflux. The reaction mixture was allowed to room temperature, 2N hydrochloric acid (4.7 mL, 9.4 mmol) was added thereto, followed by stirring for 60 hours at room temperature. After the reaction was completed, the reaction mixture was evaporated, and extracted using diethyl ether. The aqueous layer was fractionated, neutralized on an ice bath with an aqueous solution of 5N sodium hydroxide, then, was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then evaporated, the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1), and the title compound (97 mg, 0.47 mmol, 35%) was obtained.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
48 mg
Type
catalyst
Reaction Step Five
Yield
35%

Identifiers

REACTION_CXSMILES
[B]1OC2[C:3](=[CH:4]C=CC=2)O1.C(OC#C)C.[CH2:15]([O:17][C:18](=[O:28])[C:19]1[CH:24]=[C:23](I)[C:22]([NH2:26])=[N:21][C:20]=1[NH2:27])[CH3:16].[OH-].[Na+].Cl>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([O:17][C:18]([C:19]1[CH:24]=[C:23]2[CH:4]=[CH:3][NH:26][C:22]2=[N:21][C:20]=1[NH2:27])=[O:28])[CH3:16] |f:3.4,^1:0,40,42,61,80|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
[B]1OC2=CC=CC=C2O1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)OC#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C(=C1)I)N)N)=O
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
160 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated at 70° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
allowed to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 7 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 60 hours at room temperature
Duration
60 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
neutralized on an ice bath with an aqueous solution of 5N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C2C(=NC1N)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mmol
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.